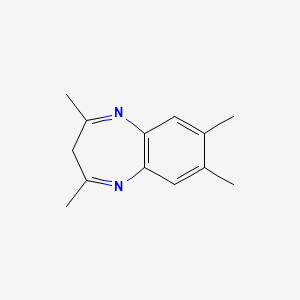
2,4,7,8-tetramethyl-3H-1,5-benzodiazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,7,8-Tetramethyl-3H-1,5-benzodiazepine is a nitrogen-containing heterocyclic compound that belongs to the benzodiazepine family. Benzodiazepines are well-known for their pharmacological activities, including anti-inflammatory, antipyretic, anticonvulsant, antianxiety, and antipsychotic properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,7,8-tetramethyl-3H-1,5-benzodiazepine typically involves the condensation-cyclization reaction of aromatic o-diamines with ketones. One effective method utilizes bismuth chloride (BiCl3) as a catalyst, which facilitates the reaction under mild conditions and yields the desired benzodiazepine in good to excellent yields . The reaction can be carried out using acetone as a solvent, which has been shown to produce high yields of the target compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale. The use of environmentally friendly catalysts and solvents is also a key consideration in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,7,8-Tetramethyl-3H-1,5-benzodiazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzodiazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted benzodiazepines with different functional groups.
Wissenschaftliche Forschungsanwendungen
2,4,7,8-Tetramethyl-3H-1,5-benzodiazepine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,4,7,8-tetramethyl-3H-1,5-benzodiazepine involves its interaction with specific molecular targets and pathways. Benzodiazepines generally exert their effects by binding to the gamma-aminobutyric acid (GABA) receptors in the central nervous system (CNS). This binding enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and anticonvulsant effects . The tetramethyl substitution pattern may influence the compound’s binding affinity and selectivity for different receptor subtypes, thereby modulating its pharmacological profile.
Vergleich Mit ähnlichen Verbindungen
2,4,7,8-Tetramethyl-3H-1,5-benzodiazepine can be compared with other benzodiazepines to highlight its uniqueness:
2,4-Dimethyl-1H-1,5-benzodiazepine: Lacks the additional methyl groups at positions 7 and 8, which may affect its pharmacological properties.
3-Nitro-3H-1,5-benzodiazepine: Contains a nitro group instead of methyl groups, leading to different chemical reactivity and biological activity.
2,3,4,5-Tetrahydro-1H-1,4-benzodiazepine: A different benzodiazepine isomer with distinct structural and functional characteristics.
The unique tetramethyl substitution of this compound distinguishes it from these similar compounds, potentially offering different pharmacological and chemical properties.
Eigenschaften
CAS-Nummer |
65132-13-0 |
|---|---|
Molekularformel |
C13H16N2 |
Molekulargewicht |
200.28 g/mol |
IUPAC-Name |
2,4,7,8-tetramethyl-3H-1,5-benzodiazepine |
InChI |
InChI=1S/C13H16N2/c1-8-5-12-13(6-9(8)2)15-11(4)7-10(3)14-12/h5-6H,7H2,1-4H3 |
InChI-Schlüssel |
PZPBUFKMWJINRJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C=C(C(=C2)C)C)N=C(C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




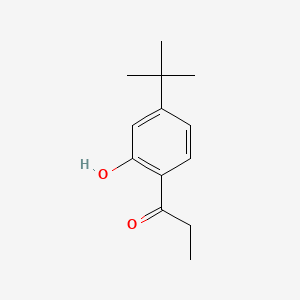
![n-{[(4-Chlorophenyl)sulfanyl]methyl}-4-methylaniline](/img/structure/B14153188.png)
![6-[(E)-(2-benzylhydrazinylidene)methyl]quinoxaline](/img/structure/B14153202.png)

![Boronic acid, [2,3-difluoro-4-[(4-methoxyphenyl)methoxy]phenyl]-](/img/structure/B14153217.png)
![1-[3-[(4-Methyl-1,2,4-triazol-3-yl)sulfanyl]-4-nitrophenyl]piperazine](/img/structure/B14153231.png)

![4-[4-(2-Methylpropoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B14153247.png)
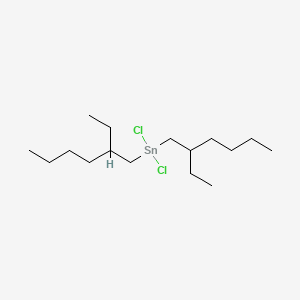
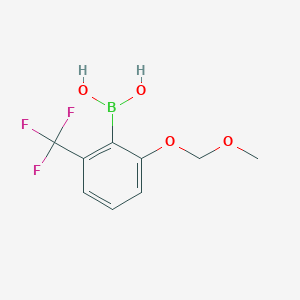
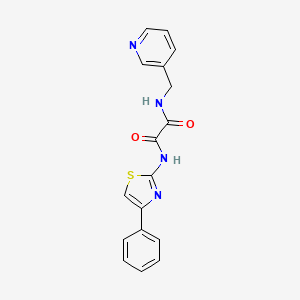
![N-[[4-(4-fluorophenyl)-5-[4-[oxo-(propan-2-ylamino)methyl]-2-thiazolyl]-2-oxazolyl]methyl]carbamic acid tert-butyl ester](/img/structure/B14153268.png)
